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Compound of Interest

Compound Name: VNI

Cat. No.: B12778335 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a

Promising Anti-Chagas Disease Agent

Introduction
VNI is an experimental small molecule drug candidate under investigation for the treatment of

Chagas disease, an infectious illness caused by the protozoan parasite Trypanosoma cruzi.[1]

Developed at Vanderbilt University, VNI has demonstrated significant efficacy in preclinical

studies, curing both acute and chronic forms of the disease in murine models with high survival

rates and no observable toxicity.[1][2] This technical guide provides a comprehensive overview

of VNI's chemical structure, physicochemical properties, mechanism of action, and key

experimental data, intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Physicochemical Properties
VNI, a derivative of imidazole and oxadiazole, is characterized by a specific stereochemistry

that is crucial for its biological activity. Its structural details and physicochemical properties are

summarized below.

Chemical Identifiers
The following table provides key identifiers for the VNI compound.
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Identifier Value

Preferred IUPAC Name

N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-

1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-

yl)benzamide[1]

CAS Number 1246770-52-4[1]

ChEMBL ID ChEMBL1236677[1]

PubChem CID 49867823[1]

SMILES
c1ccc(cc1)c2nnc(o2)c3ccc(cc3)C(=O)N--

INVALID-LINK--c5ccc(cc5Cl)Cl[1]

InChI Key CJPLMXOWZZCYHJ-QHCPKHFHSA-N[1]

Physicochemical Properties
Key physicochemical properties of the VNI compound are listed in the table below. Detailed

experimental values for properties such as melting point, boiling point, and pKa are not widely

available in the public domain.

Property Value

Chemical Formula C₂₆H₁₉Cl₂N₅O₂[1]

Molar Mass 504.37 g·mol⁻¹[1]

Appearance
White solid (presumed from synthesis

descriptions)

Oral Bioavailability Orally bioavailable in mouse models[1][2]

Mechanism of Action
VNI functions as a potent and highly selective inhibitor of a critical enzyme in the Trypanosoma

cruzi parasite: sterol 14α-demethylase (CYP51).[1][3] This enzyme is a cytochrome P450

monooxygenase essential for the biosynthesis of ergosterol and other vital sterols required for

the integrity and function of the parasite's cell membrane.
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The inhibitory action of VNI involves the coordination of one of its nitrogen atoms to the heme

iron atom located in the active site of the CYP51 enzyme. This binding event blocks the normal

catalytic activity of the enzyme, disrupting the sterol biosynthesis pathway. The resulting

depletion of essential sterols compromises the parasite's cell membrane, leading to its death.

[1] This mechanism provides a high degree of selectivity for the parasite's enzyme over

homologous enzymes in mammals, contributing to VNI's low toxicity profile in preclinical

studies.[1]
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Figure 1: Mechanism of action of VNI targeting T. cruzi CYP51.
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Biological Activity and Preclinical Efficacy
VNI has demonstrated potent antiparasitic activity in both in vitro and in vivo settings.

In Vitro Potency
In cellular experiments, VNI was shown to be highly effective at eradicating T. cruzi

amastigotes (the replicative intracellular stage of the parasite) from infected cardiomyocytes.[1]

Assay Parameter Value Comparison

Anti-amastigote

Activity
EC₅₀ 1.3 nM[1]

More potent than

Posaconazole (5 nM)

and Ravuconazole (5

nM)[1]

In Vivo Efficacy in Murine Models
VNI has been tested in mouse models of both acute and chronic Chagas disease, showing

remarkable curative effects.[1]

Study Type Animal Model Dosage Efficacy

Acute Chagas

Disease
Mice

25 mg/kg, oral, twice

daily for 30 days[1]

100% parasitological

clearance; 100%

survival[1]

Chronic Chagas

Disease
Mice

25 mg/kg, oral, twice

daily for 30 days[1]

100% parasitological

clearance after

immunosuppression;

100% survival[1]

Pharmacokinetics
While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly

available, studies have consistently described VNI as having "promising pharmacokinetics" and

being orally bioavailable.[1][3] This is supported by its high efficacy when administered orally in

animal models.[1]
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Experimental Protocols
Detailed synthesis protocols for VNI are proprietary and not available in the public domain.

However, based on published preclinical studies, generalized experimental workflows for

assessing efficacy can be described.

General Protocol for In Vivo Efficacy Testing in a Murine
Model
The following workflow outlines the key steps used to evaluate the efficacy of VNI in mouse

models of Chagas disease.[1]
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Figure 2: Experimental workflow for in vivo testing of VNI.

Methodological Notes:
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Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes. For

acute models, a lethal dose is used, while for chronic models, a lower dose is administered.

[1]

Treatment Formulation: VNI is prepared in a vehicle suitable for oral administration, such as

a 5% stock solution in DMSO further dissolved in sterile 5% Arabic gum.[1]

Cure Verification: To confirm a sterile cure, especially in the chronic phase, treated animals

are often immunosuppressed (e.g., with cyclophosphamide). A lack of resurgent parasitemia

following this challenge is a strong indicator of successful parasite eradication.[1] This is

typically confirmed by highly sensitive quantitative PCR (qPCR) on blood and various tissue

samples.[1]

General Protocol for In Vitro Anti-Amastigote Assay
This workflow describes a typical cell-based assay to determine the potency (EC₅₀) of

compounds against the intracellular amastigote form of T. cruzi.
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Figure 3: Generalized workflow for an in vitro anti-amastigote assay.
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Methodological Notes:

Reporter Parasites: Assays often use genetically modified T. cruzi strains that express a

reporter protein like Green Fluorescent Protein (GFP) or β-galactosidase. This allows for a

quantitative readout of parasite proliferation that is amenable to high-throughput screening.

[1]

Host Cells: Various mammalian host cell lines can be used, including Vero cells or primary

cardiomyocytes, the latter being highly relevant to Chagas disease pathology.[1]

Data Analysis: The measured signal (e.g., fluorescence) is plotted against the compound

concentration, and a dose-response curve is fitted to calculate the EC₅₀ value, which is the

concentration required to inhibit parasite growth by 50%.

Conclusion
The VNI compound represents a highly promising candidate for the treatment of Chagas

disease. Its potent and selective mechanism of action, coupled with excellent efficacy, oral

bioavailability, and a favorable safety profile in preclinical models, underscores its potential as a

next-generation therapeutic.[1][2] The data presented in this guide highlight the key attributes

of VNI and provide a foundation for further research and development efforts aimed at bringing

this novel therapy to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [VNI Compound: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12778335#vni-compound-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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